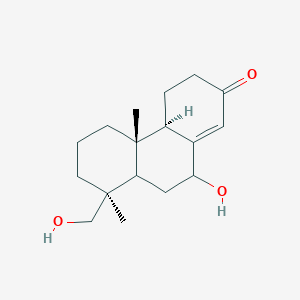
Docosahexaenoic Acid Quant-PAK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The docosahexaenoic acid (DHA) Quant-PAK has been designed for the convenient, precise quantification of DHA by GC- or LC-MS. It includes a 50 µg vial of DHA-d5 and a precisely weighed vial of unlabeled DHA, with the precise weight (2-4 mg) indicated on the vial. This unlabeled DHA can be used to quantify the DHA-d5 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Wissenschaftliche Forschungsanwendungen
Biotechnological Production and Applications Docosahexaenoic acid (DHA) is produced using marine microorganisms, such as thraustochytrids and dinoflagellates like Crypthecodinium cohnii. These microorganisms are promising sources for the biotechnological production of DHA, offering controlled conditions for consistent quality DHA all year round (Fan & Chen, 2007); (Mendes et al., 2009).
Role in Brain Development and Function DHA is crucial for brain development, especially during the last trimester of pregnancy and early infancy. It's a key structural component of membranes in the central nervous system and affects neuronal function, signaling, and cognitive abilities throughout the lifespan (Lauritzen et al., 2016); (Weiser, Butt, & Mohajeri, 2016).
Health and Disease Management DHA plays a role in managing diseases like Alzheimer's and cognitive decline. It modulates glial cells in Alzheimer’s, contributing to improved cognition in early stages of the disease. DHA also has anti-inflammatory properties, aiding in conditions like periodontal disease and metabolic syndrome (Heras-Sandoval, Pedraza-Chaverri, & Pérez-Rojas, 2016); (Yurko-Mauro et al., 2010); (Tabbaa et al., 2013).
Bioavailability and Functional Applications Studies have focused on improving the bioavailability of DHA through various delivery systems. These efforts enhance DHA activity and its functional roles in managing cardiovascular diseases, diabetes, and inflammatory conditions (Lv & Xu, 2022).
Neuroprotective and Anticancer Properties DHA-derived metabolites like neuroprotectin D1 have shown neuroprotective effects, particularly in retinal pigment epithelial cells under oxidative stress. Additionally, oxidation products of DHA have demonstrated anticancer properties, inducing apoptosis in cancer cells (Mukherjee et al., 2004); (Siddiqui, Harvey, & Stillwell, 2008).
Eigenschaften
Synonyme |
Cervonic Acid Quant-PAK; DHA Quant-PAK |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1151971.png)

